6-Fluoro-2,3-dihydrobenzofuran-7-amine
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Overview
Description
6-Fluoro-2,3-dihydrobenzofuran-7-amine is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom in the 6-position and an amine group in the 7-position of the benzofuran ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,3-dihydrobenzofuran-7-amine typically involves the formation of the benzofuran ring followed by the introduction of the fluorine and amine groups. One common method is the cyclization of a suitable precursor, such as a 2-hydroxyphenyl derivative, under acidic or basic conditions. The fluorine atom can be introduced using electrophilic fluorination reagents, while the amine group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent conversion to the target compound. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,3-dihydrobenzofuran-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The fluorine and amine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
6-Fluoro-2,3-dihydrobenzofuran-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-2,3-dihydrobenzofuran-7-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2,3-dihydrobenzofuran-7-amine
- 6-Fluoro-2,3-dihydrobenzofuran-3-amine
- 6-Fluoro-2,3-dihydrobenzofuran-4-amine
Uniqueness
6-Fluoro-2,3-dihydrobenzofuran-7-amine is unique due to the specific positioning of the fluorine and amine groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups in the benzofuran scaffold provides a distinct set of properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C8H8FNO |
---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
6-fluoro-2,3-dihydro-1-benzofuran-7-amine |
InChI |
InChI=1S/C8H8FNO/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-2H,3-4,10H2 |
InChI Key |
YHXPAUZIDTWTHN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC(=C2N)F |
Origin of Product |
United States |
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